1-methyl-4-(4-propoxybenzoyl)piperazine
Description
1-Methyl-4-(4-propoxybenzoyl)piperazine is a piperazine derivative featuring a methyl group and a 4-propoxybenzoyl substituent on the piperazine ring. Piperazines are heterocyclic compounds with two nitrogen atoms in a six-membered ring, widely recognized for their pharmacological versatility . This compound’s structure includes an ether-linked propoxy group attached to a benzoyl moiety, which may influence its physicochemical properties (e.g., solubility, pKa) and biological activity. Piperazine derivatives are frequently explored for anticancer, antimicrobial, and enzyme inhibitory applications, depending on their substituents .
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(4-propoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-12-19-14-6-4-13(5-7-14)15(18)17-10-8-16(2)9-11-17/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDLICOPCWJWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine
- Structure : Contains a trifluoromethylbenzyl group instead of a propoxybenzoyl moiety.
- Activity: Evaluated in aminoquinoline-based FLT3 inhibitors for acute myeloid leukemia (AML). Despite the shared 1-methylpiperazine core, this compound alone was insufficient for FLT3 inhibition, suggesting synergistic dependency on the aminoisoquinoline core .
- Key Difference : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the ether-linked propoxy group in 1-methyl-4-(4-propoxybenzoyl)piperazine.
Selenium-Containing Piperazines (RSe-1 and RSe-2)
- Structure : Feature alkyl chains with selenium atoms (e.g., 3-(phenylselanyl)propyl or 4-(phenylselanyl)butyl) .
- Activity : Designed for radical scavenging and DNA cleavage. The selenium atom confers redox activity, unlike the oxygen-based propoxy group in the target compound.
- Key Difference : Selenium’s electrophilicity may enhance reactivity in biological systems compared to the inert propoxy ether.
1-Methyl-4-(pyridin-4-yl)piperazine
- Structure : Attached to a purine scaffold as part of smoothened (SMO) receptor antagonists .
- Activity: Demonstrated potent anticancer effects in melanoma models. The pyridinyl group’s aromatic nitrogen enhances target binding via hydrogen bonding, contrasting with the non-polar propoxybenzoyl group.
Influence of Substituents on Physicochemical Properties
Solubility and pKa
- 4(1H)-Quinolone Piperazine Derivatives: Compounds with ethylene/methylene spacers between piperazine and the core (e.g., 8ac, 8j) showed high aqueous solubility (>80 μM) due to moderate pKa (~5–7). Direct attachment of piperazine to the core (e.g., 8a) reduced solubility (<20 μM) and pKa (<3.8) .
- 1-Methyl-4-(4-propoxybenzoyl)piperazine : Likely exhibits low solubility similar to 8a due to the absence of a spacer and the hydrophobic benzoyl group.
Antibacterial Piperazines with Thiadiazole-Sulfonyl Groups
Activity Profiles in Disease Models
Structure-Activity Relationship (SAR) Insights
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., pyridinyl, benzoyl) improve target binding but may reduce solubility. Aliphatic chains (e.g., propoxy) balance hydrophobicity and flexibility.
- Electron-Withdrawing Groups : Trifluoromethyl or nitro groups (e.g., in 1-methyl-4-(4-nitrophenyl)piperazine ) enhance electronic interactions but may increase toxicity.
- Spacer Groups : Ethylene/methylene spacers between piperazine and the core improve solubility by modulating pKa .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
